2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate is a chemical compound with the molecular formula C10H7F6NO3 and a molecular weight of 303.16 g/mol It is known for its unique structure, which includes both trifluoroethyl and trifluoromethoxy groups attached to a phenylcarbamate core
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate typically involves the reaction of 3-(trifluoromethoxy)aniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl or trifluoromethoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The phenylcarbamate core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoroethyl and trifluoromethoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl 4-(trifluoromethoxy)phenylcarbamate: Similar structure but with the trifluoromethoxy group in the para position.
2,2,2-Trifluoroethyl 3-(trifluoromethyl)phenylcarbamate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2,2,2-Trifluoroethyl 3-(difluoromethoxy)phenylcarbamate: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-2-1-3-7(4-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQXJZVUKTXCLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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